2-[4-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenoxy]acetamide
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Overview
Description
2-[4-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenoxy]acetamide is a complex organic compound that features a thiophene ring, a sulfamoyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The thiophene derivative is then functionalized to introduce the hydroxy and sulfamoyl groups.
The phenoxyacetamide moiety can be synthesized through the reaction of phenol with chloroacetamide under basic conditions. The final step involves coupling the thiophene derivative with the phenoxyacetamide moiety using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:
Reduction: The sulfamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Ethers, esters
Scientific Research Applications
2-[4-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenoxy]acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets. The thiophene ring and sulfamoyl group are known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
2-[4-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenoxy]acetamide is unique due to its combination of a thiophene ring, sulfamoyl group, and phenoxyacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[4-[(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)sulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S2/c1-16(20,8-12-6-7-24-10-12)11-18-25(21,22)14-4-2-13(3-5-14)23-9-15(17)19/h2-7,10,18,20H,8-9,11H2,1H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEJWCSAVNGEHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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